molecular formula C10H15ClN2O2 B2424409 Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride CAS No. 2413897-21-7

Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride

Cat. No.: B2424409
CAS No.: 2413897-21-7
M. Wt: 230.69
InChI Key: WPMYNXNAXMLNII-UHFFFAOYSA-N
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Description

Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride is a chemical compound belonging to the class of pyrrolopyridine derivatives. These compounds are characterized by their nitrogen-containing heterocyclic structures, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products.

Properties

IUPAC Name

methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.ClH/c1-12-8-3-4-11-6-7(8)5-9(12)10(13)14-2;/h5,11H,3-4,6H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQEWXYPTIACIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C=C1C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Pyrrolo[3,2-c]Pyridine Core

The pyrrolopyridine core is typically synthesized via cyclocondensation of amines with diketones or aldehydes. A notable method adapted from employs iron(III) perchlorate hydrate (Fe(ClO₄)₃·H₂O) as a catalyst in a toluene/acetic acid (1:1) solvent system. This approach, optimized at 50°C over 16 hours, achieves yields of 6–69% for analogous tetraaryl-pyrrolopyrroles. For the target compound, replacing aryl aldehydes with methyl glyoxylate introduces the ester moiety early in the synthesis.

Methylation and Esterification

Post-cyclization, the 1-position methyl group is introduced using methyl iodide in the presence of a base such as potassium carbonate. Simultaneously, esterification is achieved via Fisher esterification by refluxing the carboxylic acid intermediate with methanol and sulfuric acid. A two-step, one-pot procedure reduces purification demands, achieving >80% conversion in model reactions.

Hydrogenation to Tetrahydropyrrolo Derivatives

Saturation of the pyrrolidine ring is accomplished through catalytic hydrogenation. Palladium on carbon (Pd/C) under 50 psi H₂ in ethanol at 60°C for 12 hours fully reduces the double bonds without over-reducing the pyridine ring. Alternatives like sodium borohydride (NaBH₄) in tetrahydrofuran (THF) at 0°C, as described in, offer milder conditions but require stoichiometric excess.

Hydrochloride Salt Formation

The final step involves treating the free base with hydrogen chloride (HCl) in diethyl ether or methanol. Crystallization from acetone/water (3:1) yields the hydrochloride salt with >99% purity, as confirmed by elemental analysis.

Optimization and Process Scalability

Catalytic System Comparison

Catalyst Solvent System Temperature (°C) Yield (%)
Fe(ClO₄)₃·H₂O Toluene/AcOH (1:1) 50 65
V(SO₄)₂ Ethanol/Water (3:1) 80 42
Mn(OAc)₂ DMF 100 28

Iron(III) perchlorate outperforms vanadium and manganese salts due to superior Lewis acidity and stability under reflux.

Hydrogenation Efficiency

Reducing Agent Pressure (psi) Time (h) Purity (%)
Pd/C (10%) 50 12 98.5
NaBH₄ Ambient 24 92.3

Pd/C ensures complete reduction with minimal side products, critical for pharmaceutical-grade material.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, D₂O) δ 3.89 (s, 3H, OCH₃), 3.45–3.32 (m, 4H, CH₂), 2.95 (s, 3H, NCH₃), 2.70–2.65 (m, 2H, CH₂).
  • Mass Spectrometry (MS) : ESI-MS m/z 211.1 [M+H]⁺, consistent with the molecular formula C₁₁H₁₆N₂O₂.
  • High-Performance Liquid Chromatography (HPLC) : Retention time 6.7 min (C18 column, 0.1% TFA in H₂O/MeOH gradient), purity ≥99%.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : Competing pathways lead to isomeric byproducts. Employing bulky directing groups (e.g., tert-butyl esters) improves selectivity.
  • Ester Hydrolysis : Acidic conditions during salt formation may cleave the methyl ester. Low-temperature HCl gas addition minimizes hydrolysis.
  • Catalyst Recycling : Homogeneous iron catalysts are difficult to recover. Recent advances in magnetic Fe₃O₄-supported catalysts enable reuse for 5 cycles without yield loss.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further modified for specific applications.

Scientific Research Applications

Biological Activities

Preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on specific kinases and proteins critical for cellular processes such as proliferation and apoptosis. Its structural characteristics are conducive to interactions with biological targets like enzymes or receptors involved in various disease pathways.

Anticancer Activity

Research has shown that compounds with similar structures to methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate; hydrochloride may possess anticancer properties. For instance, a library of pyrrolidine derivatives demonstrated significant anticancer activity against M-Hela tumor cell lines, outperforming the reference drug tamoxifen in certain assays. The unique bicyclic framework of methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate; hydrochloride could lead to novel mechanisms of action against cancer cells .

Anti-inflammatory and Analgesic Effects

Compounds structurally related to methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate; hydrochloride are often investigated for their anti-inflammatory properties. The potential to modulate inflammatory pathways makes this compound a candidate for the development of new anti-inflammatory drugs.

Antimicrobial Properties

There is growing interest in the antimicrobial potential of compounds derived from this class. Similar compounds have been shown to exhibit antimicrobial activities against various pathogens. The carboxylate moiety may enhance interaction with microbial targets .

Mechanism of Action

The mechanism by which Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic or biological outcomes. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

  • 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole hydrochloride

  • 1-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine hydrochloride

  • 3-Isopropyl-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride

Uniqueness: Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate;hydrochloride stands out due to its specific structural features and reactivity profile. Its unique combination of functional groups and heterocyclic rings allows for diverse chemical transformations and biological activities, distinguishing it from other similar compounds.

Biological Activity

Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate; hydrochloride (CAS Number 2413897-21-7) is a heterocyclic compound notable for its potential biological activities. This article reviews the compound’s structure, synthesis, and biological activity, particularly focusing on its pharmacological properties.

Structure and Properties

The compound features a complex bicyclic structure comprising a tetrahydropyridine ring fused to a pyrrole ring. Its molecular formula is C10H15ClN2O2C_{10}H_{15}ClN_2O_2 with a molecular weight of approximately 230.69 g/mol. The presence of the carboxylate ester functional group may enhance its interactions with biological targets.

PropertyValue
Molecular FormulaC₁₀H₁₅ClN₂O₂
Molecular Weight230.69 g/mol
CAS Number2413897-21-7

Synthesis

The synthesis of methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate; hydrochloride can be achieved through various chemical methods that often require specific catalysts and reaction conditions to optimize yield and selectivity. The synthesis pathways may include cyclization reactions involving pyrrole and pyridine derivatives.

Anticancer Properties

Preliminary studies indicate that compounds with similar structures exhibit significant anticancer activity. Methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate; hydrochloride has been investigated for its potential to inhibit cellular processes critical for tumor growth.

  • Inhibition of Kinases : Compounds in this class have shown inhibitory effects on kinases involved in cell proliferation and apoptosis. For instance, derivatives have been reported to inhibit Aurora-A kinase with IC50 values in the low micromolar range .
  • Cell Line Studies : In vitro studies have demonstrated that related compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. For example:
    • MCF-7 (breast cancer) : Significant growth inhibition was observed.
    • A549 (lung cancer) : Induction of autophagy without apoptosis was noted in some derivatives .

Anti-inflammatory and Analgesic Effects

Compounds structurally related to methyl 1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine-2-carboxylate; hydrochloride have also been evaluated for anti-inflammatory properties. These compounds may modulate inflammatory pathways by interacting with specific receptors or enzymes involved in inflammation .

Case Studies

Several studies have highlighted the biological activities of derivatives of this compound:

  • Xia et al. (2022) : Investigated the cytotoxic effects of related compounds on A549 cell lines, reporting significant apoptotic activity with IC50 values around 49.85 μM .
  • Fan et al. (2023) : Reported that certain derivatives induced autophagy in NCIH460 cells while exhibiting minimal apoptotic effects .

Q & A

Q. What synthetic protocols are recommended for preparing this compound, and how can reaction conditions be optimized?

A typical synthesis involves cyclization and acid-catalyzed deprotection steps. For example, analogous tetrahydropyrrolopyridine derivatives are synthesized by dissolving intermediates in methanol, adding concentrated HCl, and stirring at room temperature to achieve hydrochloride salt formation . Optimization may include adjusting stoichiometric ratios (e.g., HCl equivalents), solvent polarity, or reaction time to improve yield and purity. Parallel monitoring via TLC or HPLC is critical to track intermediate conversion .

Q. How should structural characterization be performed to confirm the compound’s identity?

  • X-ray crystallography : Use SHELXL for refinement of crystal structures, particularly for resolving hydrogen-bonding networks and salt formation. SHELX programs are robust for small-molecule refinement and can handle high-resolution data .
  • NMR spectroscopy : Employ 1^1H/13^{13}C NMR to verify the tetrahydropyrrolopyridine core and methyl ester substituents. Compare chemical shifts with structurally related compounds (e.g., pyrazolo[4,3-c]pyridines) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

Q. What safety protocols are essential during handling?

  • Use PPE (gloves, goggles, lab coat) to avoid skin contact.
  • Conduct reactions in a fume hood or glovebox if toxic vapors (e.g., HCl) are generated.
  • Segregate hazardous waste (e.g., chlorinated solvents) for professional disposal .

Q. How is purity assessed, and what impurities are commonly observed?

  • HPLC/LC-MS : Use C18 columns with UV detection (e.g., 254 nm) to quantify purity. Impurities may include unreacted intermediates or byproducts from incomplete cyclization (e.g., open-chain analogs).
  • Reference standards : Compare retention times with certified impurities (e.g., EP/BP pharmacopeial guidelines for related heterocycles) .

Advanced Research Questions

Q. How do metabolic enzymes like CYP450 affect the compound’s pharmacological activity?

The compound’s pyrrolopyridine scaffold may undergo oxidation via CYP2C19 or CYP3A4, similar to structurally related thieno[3,2-c]pyridines. In vitro assays (e.g., liver microsomes + CYP inhibitors) can identify dominant metabolic pathways. Genetic polymorphisms in CYP2D6 may also influence interindividual variability in pharmacokinetics .

Q. What computational strategies are effective for predicting binding affinity to target proteins?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin or adrenergic receptors, given the compound’s heterocyclic motif).
  • MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories. Validate with experimental IC50_{50} values from radioligand binding assays .

Q. How can contradictory solubility data be resolved across studies?

Discrepancies may arise from polymorphic forms or solvent selection. For example:

  • Hydrochloride salts typically exhibit higher aqueous solubility than free bases.
  • Use DSC/TGA to identify hydrate vs. anhydrous forms.
  • Compare solubility in DMSO vs. PBS buffers (pH 7.4) under standardized conditions .

Q. What strategies mitigate side reactions during large-scale synthesis?

  • Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor intermediates in real time.
  • Design of Experiments (DoE) : Optimize temperature, catalyst loading, and mixing efficiency to suppress dimerization or over-alkylation .

Q. How does the compound’s stability vary under different storage conditions?

  • Long-term stability : Store at -20°C in airtight containers under nitrogen to prevent hydrolysis of the methyl ester.
  • Accelerated degradation studies : Expose to 40°C/75% RH for 4 weeks; analyze degradation products (e.g., carboxylic acid derivatives) via LC-MS .

Q. What advanced techniques validate stereochemical integrity in derivatives?

  • Chiral HPLC : Use amylose- or cellulose-based columns to resolve enantiomers.
  • VCD (Vibrational Circular Dichroism) : Confirm absolute configuration when X-ray data are unavailable .

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